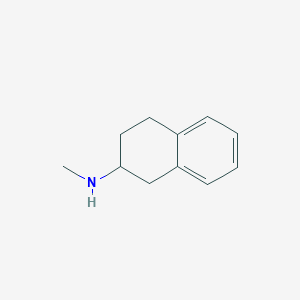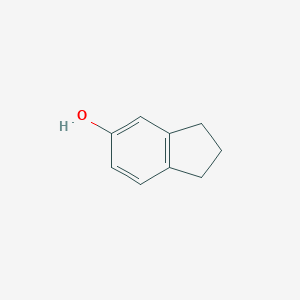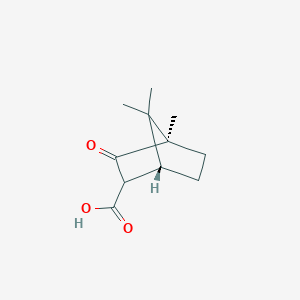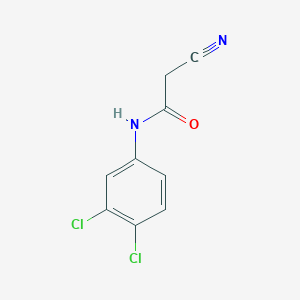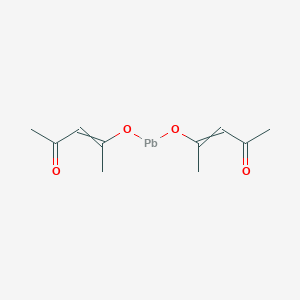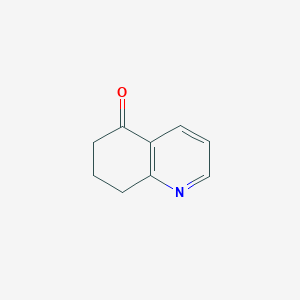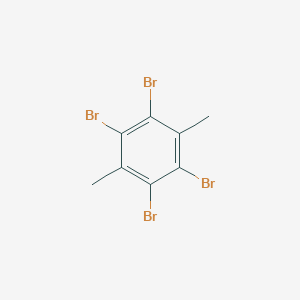
2,3,5,6-Tetrabromo-p-xylene
Vue d'ensemble
Description
2,3,5,6-Tetrabromo-p-xylene is a chemical compound with the formula C8H6Br4. It is also known by other names such as Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl- . It is a novel chemical flame retardant and may act as an environmental pollutant .
Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetrabromo-p-xylene consists of a benzene ring substituted with four bromine atoms and two methyl groups . The molecular weight of this compound is 421.749 .Physical And Chemical Properties Analysis
2,3,5,6-Tetrabromo-p-xylene is a solid at room temperature . It has a molecular weight of 421.75 . The melting point is reported to be between 254-256 °C .Applications De Recherche Scientifique
Flame Retardant
“2,3,5,6-Tetrabromo-p-xylene” is used as a flame retardant . Flame retardants are synthetic additives added to diverse materials such as electrical and electronic equipment (E&E), textiles, and building materials to slow down or even suppress combustion .
Analytical Chemistry
In analytical chemistry, “2,3,5,6-Tetrabromo-p-xylene” is used in the optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter . This method comprises a pressurized liquid extraction followed by three cleanup steps .
Environmental Monitoring
“2,3,5,6-Tetrabromo-p-xylene” is used in environmental monitoring. It has been detected in sediment and suspended particulate matter samples from different locations in the Western Scheldt estuary (the Netherlands) .
Research on New Flame Retardants
With more stringent legislation on brominated flame retardants, it is expected that increasing amounts of substitutes would replace polybrominated diphenylethers (PBDEs). Therefore, the development and optimization of analytical methodologies that allow their identification and quantification are of paramount relevance . “2,3,5,6-Tetrabromo-p-xylene” is one of these new flame retardants .
Chemical Synthesis
“2,3,5,6-Tetrabromo-p-xylene” can be used in chemical synthesis as it is a brominated derivative of xylene . Its unique structure and properties can make it a useful building block in the synthesis of more complex molecules .
Material Science
In material science, “2,3,5,6-Tetrabromo-p-xylene” can be used in the development of new materials due to its unique physical and chemical properties .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a novel chemical flame retardant , suggesting that its primary targets may be materials susceptible to combustion.
Result of Action
Brominated flame retardants in general have been associated with a variety of adverse health effects, including endocrine disruption and neurotoxicity .
Propriétés
IUPAC Name |
1,2,4,5-tetrabromo-3,6-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKOKVQKECXYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052697 | |
| Record name | 2,3,5,6-Tetrabromo-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrabromo-p-xylene | |
CAS RN |
23488-38-2 | |
| Record name | 2,3,5,6-Tetrabromo-p-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23488-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023488382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5,6-Tetrabromo-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrabromo-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical concentrations of 2,3,5,6-Tetrabromo-p-xylene found in environmental samples?
A1: Research indicates that 2,3,5,6-Tetrabromo-p-xylene (pTBX) is present in various environmental compartments. For example, one study detected pTBX in tree bark samples collected across western China. The mean concentration was found to be 0.61 ng/g lipid weight []. In another study focusing on office environments in Sweden, pTBX was not detected in indoor air samples, but it was present in floor dust at a concentration of 420 ng/g along with other emerging HFRs [].
Q2: How does the historical occurrence of 2,3,5,6-Tetrabromo-p-xylene compare to other novel brominated flame retardants in e-waste recycling sites?
A2: A study investigating sediment cores from an e-waste recycling site in South China found that while most novel brominated flame retardants (NBFRs) and Dechlorane Plus (DP) showed increasing trends from bottom to top layers, indicating recent contamination, 2,3,5,6-Tetrabromo-p-xylene (pTBX) did not exhibit a clear increasing trend []. This suggests that pTBX might have different usage patterns or degradation pathways compared to other NBFRs in the context of e-waste.
Q3: Are there any specific analytical methods used to detect and quantify 2,3,5,6-Tetrabromo-p-xylene in environmental or biological samples?
A3: Although not explicitly described in the provided abstracts, the detection and quantification of 2,3,5,6-Tetrabromo-p-xylene likely involve advanced analytical techniques commonly used for analyzing halogenated organic compounds. Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) are frequently employed methods due to their high sensitivity and selectivity in identifying and quantifying trace levels of such compounds in complex matrices [].
Q4: What are the potential sources of 2,3,5,6-Tetrabromo-p-xylene in the environment?
A4: Research suggests that industrial activities, particularly those related to the aluminum industry, might be potential sources of 2,3,5,6-Tetrabromo-p-xylene in the environment []. This is in contrast to PBDEs, which are primarily linked to other sources. Further investigation is required to fully understand the emission sources and pathways of pTBX into different environmental compartments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)





